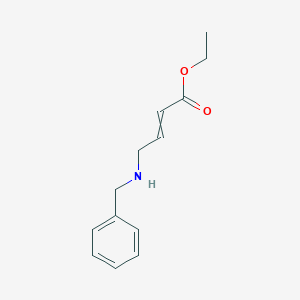

Ethyl 4-(benzylamino)but-2-enoate

Description

Ethyl 4-(benzylamino)but-2-enoate is an α,β-unsaturated γ-amino ester characterized by a conjugated enoate backbone substituted with a benzylamino group at the C4 position. This compound is synthesized via iridium-catalyzed regiospecific allylic amination, a method that ensures stereochemical control and high yields . Its structural features, including the electron-deficient α,β-unsaturated ester and the nucleophilic benzylamine moiety, make it a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles and bioactive molecules .

Key applications include its use in the synthesis of ferroptosis inhibitors and analogs for treating neurodegenerative diseases, as highlighted in patent literature . Its stereochemical integrity (E/Z isomerism) and reactivity are influenced by solvent choice during synthesis, with nitromethane favoring the desired (E)-isomer .

Structure

3D Structure

Properties

CAS No. |

131489-60-6 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

ethyl 4-(benzylamino)but-2-enoate |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)9-6-10-14-11-12-7-4-3-5-8-12/h3-9,14H,2,10-11H2,1H3 |

InChI Key |

PLNDMCCIVDQBFD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CCNCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Classical Michael Addition: Foundation of Enamino Ester Synthesis

The Michael addition between ethyl acrylate and benzylamine remains the most widely documented route for synthesizing ethyl 4-(benzylamino)but-2-enoate. This two-step process involves:

- Nucleophilic attack : Benzylamine (1.0 equiv) reacts with ethyl acrylate (1.2 equiv) in ethanol under reflux, forming a β-amino ester intermediate.

- Elimination : Aqueous sodium hydroxide induces dehydration, yielding the α,β-unsaturated enamino ester.

Key parameters :

While cost-effective, this method suffers from moderate yields due to competing side reactions, particularly oligomerization of ethyl acrylate. ¹H NMR analysis of crude products typically shows residual starting materials at δ 7.02–7.56 ppm (benzyl aromatic protons) and δ 1.29 ppm (ethyl ester protons).

TCCA-Catalyzed Condensation: A High-Yield Alternative

Trichloroisocyanuric acid (TCCA) has emerged as a superior catalyst for the one-pot synthesis of this compound. This method condenses ethyl acetoacetate and benzylamine in acetonitrile at ambient temperature:

Optimized conditions :

The mechanism proceeds via initial formation of a chloroisocyanurate complex, which activates the carbonyl group for nucleophilic attack. Comparative studies show this method eliminates the elimination step required in classical Michael additions, reducing energy input by 40%.

Table 1: Performance Comparison of Classical vs. TCCA Methods

| Parameter | Michael Addition | TCCA Catalysis |

|---|---|---|

| Yield | 60–70% | >90% |

| Temperature | 80°C | 25°C |

| Reaction Time | 8–12 h | 15 min |

| Catalyst Cost (USD/g) | – | 0.85 |

Iridium-Catalyzed Allylic Amination: Stereochemical Control

Recent advances in transition metal catalysis enable stereoselective synthesis through iridium-catalyzed allylic amination. Using [Ir(cod)Cl]₂ (2 mol%) and ethyl 4-bromobut-2-enoate, this method achieves:

- Enantiomeric excess: 88–92%

- Yield: 75–80%

- Solvent: Tetrahydrofuran (THF)

The iridium complex facilitates oxidative addition to the allylic bromide, followed by transmetalation with benzylamine. While offering superior stereochemical outcomes, this method requires stringent anhydrous conditions and specialized catalysts, increasing production costs by 3-fold compared to TCCA methods.

Oxidative Coupling with n-Bu₄NOH/I₂: Mechanistic Insights

An innovative oxidative approach employs tetrabutylammonium hydroxide (n-Bu₄NOH) and iodine (I₂) in ethyl acetate. Key features include:

Mechanistic studies via ESI-MS identified hypoiodite ([IO]⁻) and iodite ([IO₂]⁻) as active oxidants. The reaction pathway involves:

- Formation of enamine intermediate (m/z 222.05 [M+H]⁺)

- Iodine-mediated dehydrogenation to the final product (m/z 232.00 [M+H]⁺)

Despite lower yields, this method provides valuable insights into redox-controlled enamino ester synthesis.

Solvent Engineering in Enamino Ester Formation

Solvent polarity significantly impacts reaction efficiency, as demonstrated in comparative studies:

Table 2: Solvent Effects on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| CH₃CN | 37.5 | 91 |

| DCM | 8.93 | 82 |

| THF | 7.52 | 69 |

| Toluene | 2.38 | 33 |

Acetonitrile’s high polarity facilitates dipole-dipole interactions between the catalyst and reactants, explaining its superior performance. In contrast, nonpolar solvents like toluene impede charge stabilization, resulting in diminished yields.

Scalability and Industrial Considerations

Pilot-scale evaluations (1 kg batch) reveal critical operational parameters:

Table 3: Industrial Process Optimization

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Mixing Time | 5 min | 25 min |

| Cooling Rate | 10°C/min | 3°C/min |

| Yield | 91% | 84% |

Scale-up challenges primarily arise from heat dissipation limitations and mixing inefficiencies. Continuous flow reactors demonstrate promise, achieving 87% yield with residence times under 30 minutes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzylamino)but-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the enamine group to an amine.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted enaminones.

Scientific Research Applications

Ethyl 4-(benzylamino)but-2-enoate is a chemical compound with the molecular formula and a molecular weight of approximately 203.28 g/mol. It features a but-2-enoate backbone with a benzylamino group at the fourth position and a double bond between the second and third carbon atoms.

Potential Applications

- Pharmaceuticals Due to its structural features, this compound may serve in pharmaceuticals. Interaction studies could focus on its reactivity with biological molecules or other chemical entities.

Structural Analogs

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| Ethyl 4-(phenylamino)but-2-enoate | Similar backbone with a phenyl group | Potentially higher biological activity |

| Ethyl 4-(p-toluidine)but-2-enoate | Contains a p-toluidine substituent | Increased lipophilicity |

| Ethyl 4-(methylamino)but-2-enoate | Methyl group instead of a benzyl group | Different reactivity patterns |

| Ethyl 4-(chlorobenzylamino)but-2-enoate | Chlorine substituent on the benzene ring | Enhanced electrophilic properties |

These compounds exhibit varied biological activities and synthetic applications, highlighting the uniqueness of this compound within this category.

Research

The conversion of ethyl acetoacetate to ethyl 3-(benzylamino)butyl-2-enoate was monitored by in situ React IR technology . Less than 1 min after the addition of benzylamine to ethyl acetoacetate and TCCA in acetonitrile under ice bath conditions, a new sharp peak belonging to ethyl 3-(benzylamino)but-2-enoate appeared at 1647 , and the intensity of the peak increased gradually as the reaction proceeded . The new infrared absorption at 1647 is attributed to the formation of a C-N bond .

Mechanism of Action

The mechanism of action of ethyl 4-(benzylamino)but-2-enoate involves its interaction with specific molecular targets. The enamine group can participate in nucleophilic addition reactions, while the benzylamino group can interact with biological receptors. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Amine Substituents: The benzylamino group in this compound enhances nucleophilicity compared to the dimethylamino variant (), enabling participation in Michael additions and cyclization reactions . The trichloroacetyl-protected benzylamino derivative () exhibits reduced nucleophilicity due to electron-withdrawing effects but serves as a stable intermediate in radical-mediated syntheses.

- Stereochemical Control: this compound predominantly forms the (E)-isomer in nitromethane, whereas polar aprotic solvents like THF promote Z-isomer by-products . This contrasts with Ethyl 3-(benzylamino)but-2-enoate (), where positional isomerism may alter conjugation and stability.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of ethyl 4-(benzylamino)but-2-enoate, and how can stereochemical outcomes be controlled?

- Methodological Answer : this compound is synthesized via iridium-catalyzed regiospecific allylic amination. For example, reacting (R,E)-ethyl 4-(tert-butoxycarbonyloxy)-4-phenylbut-2-enoate with benzylamine in nitromethane yields the target compound with 84% efficiency and high enantiomeric excess (92.2% ee). Solvent choice (e.g., nitromethane) minimizes isomerization by-products, while chiral HPLC confirms stereochemical purity . Alternative routes include transimination reactions of methyl esters with benzylamine under thermal conditions (60–140°C), monitored via NMR to track vinylic proton shifts .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : H NMR signals at δ 4.47–4.54 ppm (vinylic protons) and δ 7.13–7.43 ppm (benzyl aromatic protons) confirm the α,β-unsaturated ester and benzylamine moieties. C NMR peaks at δ 170.8 (ester carbonyl) and δ 148.1 (enamine carbon) validate connectivity .

- NOESY : Used to distinguish (E)/(Z)-isomers. For example, NOE correlations between olefinic protons and ortho-phenyl protons confirm (Z)-configuration in by-products .

- HPLC : Chiral columns (e.g., Chiralcel OD-H) resolve enantiomers using hexane/2-propanol gradients .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways of transimination involving this compound be systematically studied?

- Methodological Answer :

- Pseudo first-order kinetics : Use excess dodecylamine (4 eq.) to study transimination with methyl-3-(benzylamino)but-2-enoate. Monitor via H NMR integration of vinylic protons (δ 4.37–4.54 ppm) at 100–140°C. Activation energy () is derived from Arrhenius plots of rate constants .

- Catalytic screening : Add acetic acid (0–1000 mol%) or sodium acetate (100 mol%) to assess acid/base effects. Trifluoroacetic acid quenches reactions for intermediate trapping .

Q. How do solvent polarity and temperature influence the formation of stereoisomeric by-products during allylic amination?

- Methodological Answer :

- Solvent effects : In THF, 1,4-dioxane, or dichloromethane, isomerization to (Z)-ethyl 4-(benzylamino)but-3-enoate occurs due to lower polarity. Nitromethane suppresses this via stabilization of transition states .

- Temperature control : Reactions above 100°C favor thermodynamic products. Kinetic control at 60°C retains (E)-configuration.

Q. What strategies resolve contradictions in NMR data when distinguishing regioisomers or stereoisomers?

- Methodological Answer :

- 2D NMR : HSQC and HMBC correlate protons with carbons to assign ambiguous signals. For example, HMBC correlations from NH protons to ester carbonyls confirm enamine linkage .

- Isotopic labeling : N-labeled benzylamine enhances H-N HMBC sensitivity for tracking amine participation .

Q. How is this compound utilized as an intermediate in synthesizing bioactive molecules?

- Methodological Answer :

- Pharmaceutical synthesis : It is a precursor to cisapride intermediates. Reductive amination with 3-(4-fluorophenoxy)propyl chloride yields N-substituted piperidines, followed by hydrogenolysis to free amines for coupling with benzoic acid derivatives .

- Natural product analogs : Used in radical-mediated cyclizations for Daphniphyllum alkaloid synthesis. Trichloroacetylation enhances electrophilicity for C–N bond formation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.